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molecular formula C3F4O2 B3031821 Trifluoropyruvyl fluoride CAS No. 7309-82-2

Trifluoropyruvyl fluoride

Cat. No. B3031821
M. Wt: 144.02 g/mol
InChI Key: NSODUNDFRPXDAR-UHFFFAOYSA-N
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Patent
US07053238B2

Procedure details

The formed product obtained in Example 2-2 (42.0 g) was charged into a 200 cc autoclave together with KF powder (0.5 g) and CF3CFHOCF2CF(CF3)OCF2CF2CF3 and heated in a sealed state at from 80 to 120° C. for 13 hours and 120° C. for 14 hours in an oil bath, while vigorously stirring. At the outlet of the autoclave, a pressure resistant container cooled to −78° C. was installed, and when the internal pressure of the reactor became at least 0.28 MPa, the gas in the reactor was liquefied and recovered. 0.8 g of a sample was recovered. The recovered sample was gaseous at room temperature, and as a result of the analysis by GC-MS, the above-identified compound was confirmed to be the main product. The yield of the above-identified compound was 9.4%.
[Compound]
Name
product
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-].[K+].C(C([O:9][C:10]([C:13]([O:19]C(C(C(F)(F)F)(F)F)(F)F)([C:15]([F:18])([F:17])[F:16])F)(F)[F:11])F)(F)(F)F>>[C:15]([C:13]([C:10]([F:11])=[O:9])=[O:19])([F:18])([F:17])[F:16] |f:0.1|

Inputs

Step One
Name
product
Quantity
42 g
Type
reactant
Smiles
Name
Quantity
0.5 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)C(F)OC(F)(F)C(F)(C(F)(F)F)OC(F)(F)C(F)(F)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
while vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
At the outlet of the autoclave, a pressure resistant container cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
recovered
CUSTOM
Type
CUSTOM
Details
0.8 g of a sample was recovered
CUSTOM
Type
CUSTOM
Details
was gaseous at room temperature
CUSTOM
Type
CUSTOM
Details
as a result of the analysis by GC-MS

Outcomes

Product
Name
Type
Smiles
C(F)(F)(F)C(=O)C(=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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